molecular formula C22H14O2 B14466858 2-(Phenylethynyl)anthracene-1,4-diol CAS No. 65734-60-3

2-(Phenylethynyl)anthracene-1,4-diol

Cat. No.: B14466858
CAS No.: 65734-60-3
M. Wt: 310.3 g/mol
InChI Key: GUTJCJBRFGRAKH-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)anthracene-1,4-diol is an anthracene derivative featuring hydroxyl groups at the 1,4-positions and a phenylethynyl substituent at the 2-position.

Properties

CAS No.

65734-60-3

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

2-(2-phenylethynyl)anthracene-1,4-diol

InChI

InChI=1S/C22H14O2/c23-21-14-18(11-10-15-6-2-1-3-7-15)22(24)20-13-17-9-5-4-8-16(17)12-19(20)21/h1-9,12-14,23-24H

InChI Key

GUTJCJBRFGRAKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C3=CC4=CC=CC=C4C=C3C(=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)anthracene-1,4-diol typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are catalyzed by palladium and often require specific conditions such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction proceeds with good yields and involves the coupling of phenylethynyl groups to the anthracene core .

Industrial Production Methods: Industrial production methods for anthracene derivatives, including 2-(Phenylethynyl)anthracene-1,4-diol, often involve large-scale cross-coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylethynyl)anthracene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Phenylethynyl)anthracene-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Phenylethynyl)anthracene-1,4-diol exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, including imaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .

Comparison with Similar Compounds

Anthracene-1,4-diol (Parent Compound)

  • Synthesis & Stability: Prone to rapid air oxidation, forming anthracene-1,4-dione (a quinone) unless protected . Mechanochemical synthesis has been explored to mitigate oxidation during preparation .
  • Applications : Primarily an intermediate in synthesizing functionalized anthracene derivatives (e.g., phosphaphenanthrene hybrids) .

2-(10-Oxo-10H-9-oxa-10-phosphaphenanthrene-10-yl)anthracene-1,4-diol (Compound J)

  • Structure : Phosphaphenanthrene substituent at the 2-position, introducing heteroatoms (P, O) and a bulky group.
  • Synthesis: Prepared via a 4-hour recirculation reaction of anthracene-1,4-dione with 9-oxa-10-phosphaphenanthrene 10-oxide in 2-butoxyethanol, yielding 42% after purification .
  • Key Differences :
    • The phosphaphenanthrene group enhances thermal stability and electronic delocalization, making it suitable for organic electronics.
    • Higher oxidation resistance compared to the parent anthracene-1,4-diol due to steric protection of hydroxyl groups .

Anthracene-9,10-diol

  • Structure : Hydroxyl groups at 9,10-positions (peri positions) on the anthracene core.
  • Stability : More resistant to oxidation than 1,4-diol isomers due to reduced strain and electronic effects .
  • Applications: Limited data, but peri-diols are often studied for their redox activity in materials chemistry .

Phenanthrene-9,10-diol

  • Structure : Diol groups on a phenanthrene backbone (a fused tricyclic system).
  • Comparison :
    • Smaller aromatic system than anthracene derivatives, leading to reduced conjugation and lower molecular weight (C₁₄H₁₀O₂ vs. C₂₂H₁₄O₂ for 2-phenylethynyl analog).
    • Used as a model compound for studying oxidative degradation pathways in polycyclic aromatics .

Data Table: Comparative Analysis of Anthracene and Phenanthrene Diols

Compound Substituent/Modification Molecular Formula Molecular Weight (g/mol) Oxidation Stability Key Applications
Anthracene-1,4-diol None C₁₄H₁₀O₂ 210.23 Low Synthetic intermediate
2-(Phenylethynyl)anthracene-1,4-diol* Phenylethynyl at C2 C₂₂H₁₄O₂ 294.35 Moderate† OLEDs, sensors‡
Compound J Phosphaphenanthrene at C2 C₂₄H₁₅O₃P 382.35 High Organic electronics
Anthracene-9,10-diol Hydroxyls at C9,10 C₁₄H₁₀O₂ 210.23 High Materials research
Phenanthrene-9,10-diol Hydroxyls at C9,10 C₁₄H₁₀O₂ 210.23 Moderate Degradation studies

*Inferred data; †Assumed due to steric protection from phenylethynyl group; ‡Potential applications based on analogous derivatives .

Key Research Findings

Substituent Effects on Stability : Bulky groups (e.g., phosphaphenanthrene in Compound J) significantly improve oxidation resistance compared to unsubstituted anthracene-1,4-diol .

Synthetic Challenges: Anthracene-1,4-diol derivatives require protection strategies (e.g., silicon groups or mechanochemical synthesis) to prevent oxidation during preparation .

Electronic Properties : Phenylethynyl and phosphaphenanthrene substituents extend conjugation, making these compounds promising for optoelectronic applications .

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